molecular formula C11H23NO B13155017 1-[1-(Aminomethyl)cyclohexyl]-2-methylpropan-1-ol

1-[1-(Aminomethyl)cyclohexyl]-2-methylpropan-1-ol

Cat. No.: B13155017
M. Wt: 185.31 g/mol
InChI Key: FTIZNBBQRLMSPV-UHFFFAOYSA-N
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Description

1-[1-(Aminomethyl)cyclohexyl]-2-methylpropan-1-ol is a chemical compound of significant interest in medicinal chemistry and neuroscience research. It is structurally related to neramexane , a derivative of amantadine that acts as a low-affinity, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist. This mechanism is a key area of study for understanding excitatory neurotransmission and its role in various neurological conditions. Researchers utilize this compound primarily as a key synthetic intermediate or a reference standard in the development and analytical profiling of novel NMDA receptor-targeting therapeutics. Its cyclohexane and isobutanol backbone provides a versatile scaffold for further chemical modification, making it valuable for structure-activity relationship (SAR) studies. This product is intended for use in controlled laboratory settings by qualified professionals. It is strictly for research purposes and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

1-[1-(aminomethyl)cyclohexyl]-2-methylpropan-1-ol

InChI

InChI=1S/C11H23NO/c1-9(2)10(13)11(8-12)6-4-3-5-7-11/h9-10,13H,3-8,12H2,1-2H3

InChI Key

FTIZNBBQRLMSPV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1(CCCCC1)CN)O

Origin of Product

United States

Preparation Methods

General Approach

The most prominent method for synthesizing compounds structurally related to 1-[1-(Aminomethyl)cyclohexyl]-2-methylpropan-1-ol involves palladium-catalyzed aminocyclization coupled with Heck-type reactions. This approach starts with o-alkynylaniline derivatives and methyl α-aminoacrylate as key substrates. The process facilitates the formation of dehydrotryptophan derivatives, which serve as precursors to the target compound.

Reaction Conditions and Optimization

Entry Substrate Catalyst Ligand Solvent Temperature Time Yield (%) Notes
1 o-alkynylaniline (e.g., 1a) PdCl₂ None DMF 100°C 18 h 39 Basic conditions, moderate yield
2 Same as above PdCl₂ PPh₃ DMF 100°C 7 h 63 Improved yield with phosphine ligand
3 Same PdCl₂ p-MeOC₆H₄P DMF 100°C 18 h 54 Electron-donating ligand enhances selectivity
4 Same PdCl₂ o-FurylP DMF 100°C 18 h 33 Lower yield, less effective
5 Pd(OAc)₂ PPh₃ DMF 100°C 18 h 36 Less effective than PdCl₂

Source: Cruz, F., et al., 2019

This cascade reaction involves initial oxidative addition of palladium to the o-alkynylaniline, followed by intramolecular cyclization and coupling with methyl α-aminoacrylate, ultimately yielding dehydrotryptophan derivatives. The use of phosphine ligands such as triphenylphosphine (PPh₃) significantly enhances the reaction efficiency by stabilizing palladium intermediates and facilitating C–C bond formation.

Variations and Substrate Scope

The methodology has been extended to o-alkynylaniline derivatives with different substituents at the terminal alkynyl position, including alkyl groups, with variable success. Carbamate derivatives of o-alkynylaniline were also tested, although they generally exhibited lower reactivity, necessitating longer reaction times or modified conditions.

One-Pot Sonogashira–Cyclization–Coupling Protocol

Strategy

An innovative approach involves a one-pot sequence combining Sonogashira coupling with subsequent cyclization and coupling steps. This method allows the direct synthesis of N-unsubstituted dehydrotryptophan derivatives from 2-iodoarylcarbamates, terminal alkynes, and alkenes, streamlining the process and avoiding intermediate purification.

Procedure and Conditions

  • Step 1: Sonogashira coupling of 2-iodoarylcarbamates with terminal arylalkynes using Pd(PPh₃)₂Cl₂ and CuI under argon at 120°C.
  • Step 2: Partial carbamate cleavage using tert-butylamine to convert carbamate-protected intermediates into free amines.
  • Step 3: Cyclization and coupling cascade under similar palladium catalysis conditions, with the addition of a polymer-bound PPh₃ to facilitate purification.

Reaction Parameters

Entry 2-Iodoarylcarbamate Alkyne Alkene Catalyst Time Yield (%) Remarks
1 7a 8a 3 Pd(PPh₃)₂Cl₂ 6 h 62 Electron-donating substituents tolerated

This protocol effectively produces dehydrotryptophan derivatives with various aryl and alkyl substituents at the C-2 position, with yields typically exceeding 60%. The use of carbamate-cleaving steps enhances the overall yield and purity.

Research Outcomes and Data Summary

Method Substrate Type Key Reagents Catalysts Typical Yield Advantages Limitations
Palladium-catalyzed cascade o-alkynylaniline derivatives Methyl α-aminoacrylate PdCl₂, PPh₃ 39–63% High selectivity, broad scope Moderate yields, side reactions
One-pot Sonogashira–cyclization 2-iodoarylcarbamates + terminal alkynes tert-Butylamine Pd(PPh₃)₂Cl₂ Up to 62% Streamlined, versatile Partial carbamate cleavage required

Chemical Reactions Analysis

Types of Reactions

1-[1-(Aminomethyl)cyclohexyl]-2-methylpropan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce various cyclohexylamines.

Scientific Research Applications

1-[1-(Aminomethyl)cyclohexyl]-2-methylpropan-1-ol has numerous applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

    Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(Aminomethyl)cyclohexyl]-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s solubility and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between 1-[1-(aminomethyl)cyclohexyl]-2-methylpropan-1-ol and related compounds:

Compound Name Key Features Molecular Weight (g/mol) Functional Groups Notable Properties Reference
This compound Cyclohexanol core, aminomethyl, 2-methylpropan-1-ol ~171 (estimated) Alcohol, primary amine Predicted high polarity, moderate solubility in polar solvents N/A
1-(1-Aminopropan-2-yl)-3-methylcyclohexan-1-ol Methyl group at 3-position on cyclohexanol 171.28 Alcohol, primary amine Boiling point: 259.1°C (predicted); pKa: 15.0 ± 0.40
1-(cyclohex-1-en-1-yl)-2-methylpropan-2-ol Unsaturated cyclohexene ring, tertiary alcohol 152.23 Alcohol, alkene Likely reduced stability due to unsaturated ring; no safety data available
1-(1-cyclohexenyl)-2-methylpropan-1-one Cyclohexene ring, ketone group 152.23 Ketone Higher reactivity in nucleophilic additions (vs. alcohol’s H-bonding)
tert-Butyl [1-(aminomethyl)cyclohexyl]carbamate Carbamate-protected amine, tert-butyl group 242.34 (C₁₂H₂₃N₂O₂) Carbamate, alcohol Intermediate in synthesis; deprotection yields primary amine
9c and 9d () Ester-linked aromatic groups (e.g., 4-isobutylphenylpropanoate) 403–418 Ester, primary amine, alcohol IR C=O (1732–1699 cm⁻¹), N-H (3327–3294 cm⁻¹); high purity (CHN analysis)

Key Observations:

Structural Flexibility vs. Rigidity: The saturated cyclohexane ring in the target compound enhances conformational rigidity compared to unsaturated analogs (e.g., cyclohexene derivatives in and ), which may improve metabolic stability in biological systems .

Functional Group Impact :

  • Amine vs. Carbamate : The primary amine in the target compound offers higher nucleophilicity and hydrogen-bonding capacity than carbamate-protected analogs (), making it more suitable for drug-target interactions .
  • Alcohol vs. Ketone : The alcohol group enables hydrogen bonding and solubility in aqueous media, whereas ketone-containing analogs () exhibit greater electrophilicity, favoring reactions like Schiff base formation .

Ester derivatives () demonstrate utility as prodrugs due to their hydrolytic lability, which could be leveraged for controlled drug release .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels routes for tert-butyl carbamate intermediates ( and ), involving palladium-catalyzed couplings and acid/base-mediated deprotections .

Biological Activity

1-[1-(Aminomethyl)cyclohexyl]-2-methylpropan-1-ol, also known as 1-amino-3-[1-(aminomethyl)cyclohexyl]propan-2-ol, is an organic compound featuring a unique structure that combines a cyclohexyl group with an amino alcohol framework. Its molecular formula is C11_{11}H23_{23}N2_2O, and it has a molecular weight of approximately 199.32 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological targets.

Structural Characteristics

The structural uniqueness of this compound arises from its combination of a cyclohexane ring and both primary and secondary amines. This configuration enhances its reactivity and biological activity, making it a candidate for various therapeutic applications.

Property Details
Molecular FormulaC11_{11}H23_{23}N2_2O
Molecular Weight199.32 g/mol
Functional GroupsAmino, Alcohol
Structural FeaturesCyclohexyl group, Aminomethyl moiety

Biological Activity

Research indicates that this compound exhibits significant biological activity through its interactions with various enzymes and receptors. The following sections summarize key findings regarding its pharmacological potential.

Studies have shown that the compound interacts effectively with several biological targets, including:

  • Enzymes : It has been observed to bind with high affinity to certain enzymes involved in metabolic pathways, which may influence drug metabolism and efficacy.
  • Receptors : The compound demonstrates potential as a ligand for various receptors, suggesting possible applications in treating conditions related to neurotransmission and receptor modulation.

Case Studies

Several case studies illustrate the compound's therapeutic potential:

  • Neuroprotective Effects : In vitro studies have indicated that this compound may protect neuronal cells from oxidative stress, which is critical in neurodegenerative diseases.
  • Antidepressant Activity : The structural similarity to known antidepressants suggests potential efficacy in managing depression through serotonin receptor modulation.

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound is essential for evaluating its therapeutic viability.

  • Absorption : Preliminary data suggest good oral bioavailability.
  • Metabolism : The compound is likely metabolized by liver enzymes, similar to other amino alcohols.
  • Excretion : Renal excretion appears to be the primary route for elimination, necessitating further investigation into its half-life and dosing regimens.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

Compound Name CAS Number Molecular Weight Key Features
2-Amino-2-methylpropan-1-ol124-68-589.12 g/molSmaller size; less sterically hindered
Cyclohexylamine108-91-899.16 g/molSimple amine structure without alcohol
N,N-Dimethylaminoethanol108-01-0103.17 g/molTertiary amine; different nitrogen pattern

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